2-Phenoxyphenylacetic acid
Overview
Description
2-Phenoxyphenylacetic Acid, also known by its CAS Number 25563-02-4, is an organic compound with a molecular weight of 228.25 . It has a white to tan solid physical form .
Molecular Structure Analysis
The molecular formula of 2-Phenoxyphenylacetic acid is C14H12O3 . The IUPAC name is (2-phenoxyphenyl)acetic acid .Physical And Chemical Properties Analysis
2-Phenoxyphenylacetic acid has a molecular weight of 228.24 . It is a solid at room temperature and should be stored at 4°C . The predicted melting point is 89-91°C, and the predicted boiling point is 370.23°C at 760 mmHg . The predicted density is 1.22 g/cm3, and the predicted refractive index is n20D 1.60 .Scientific Research Applications
Biosynthesis and Metabolism in Plants
2-Phenoxyphenylacetic acid, related to hydroxyphenylacetic acids, is involved in the biosynthesis and metabolism in higher plants. Kindl (1969) found that 2-hydroxyphenylacetic acid, a close relative, is produced in plants through the shikimic acid pathway. This process is crucial for the formation of various natural products in plants, which could be related to 2-phenoxyphenylacetic acid's roles in plants (Kindl, 1969).
Pharmaceutical Development
Walsh et al. (1995) and Randad et al. (1991) discussed the potential pharmaceutical applications of compounds derived from α-phenoxyphenylacetic acid. They found that these compounds can act as dual antagonists of endothelin and angiotensin II receptors, showing potential for the development of drugs for cardiovascular diseases (Walsh et al., 1995), (Randad et al., 1991).
Environmental Applications
Benítez et al. (2001) explored the decomposition of hydroxyphenylacetic acid, a compound structurally similar to 2-phenoxyphenylacetic acid, in wastewater treatment. This research suggests potential environmental applications of 2-phenoxyphenylacetic acid in the degradation of pollutants (Benítez et al., 2001).
Antioxidant Properties
Studies by Pagoni and Siquet et al. have shown that derivatives of hydroxyphenylacetic acid possess antioxidant properties. These findings indicate that 2-phenoxyphenylacetic acid could also exhibit similar antioxidant capabilities, useful in various fields like food preservation and pharmaceuticals (Pagoni, 2018), (Siquet et al., 2006).
Enzymatic and Biological Studies
Kolaříková et al. (2022) and Li et al. (2019) have focused on the biosynthesis and enzymatic aspects of phenolic acids, providing insight into how 2-phenoxyphenylacetic acid might interact in biological systems and its potential for bioengineering applications (Kolaříková et al., 2022), (Li et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2-phenoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWCQGGNKDBSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180257 | |
Record name | 2-Phenoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenylacetic acid | |
CAS RN |
25563-02-4 | |
Record name | 2-Phenoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025563024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25563-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.